Ezetimibe Fluoro Isomer
CAS No.: 1798008-25-9
Cat. No.: VC0194585
Molecular Formula: C24H21F2NO3
Molecular Weight: 409.44
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1798008-25-9 |
---|---|
Molecular Formula | C24H21F2NO3 |
Molecular Weight | 409.44 |
IUPAC Name | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
Standard InChI | InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2/t20-,22+,23-/m1/s1 |
SMILES | C1=CC=C(C(=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F |
Appearance | White Solid |
Introduction
Ezetimibe Fluoro Isomer is a derivative of Ezetimibe, a medication primarily used to lower cholesterol levels by inhibiting the absorption of cholesterol in the intestines. Ezetimibe itself is classified as an azetidinone derivative and is recognized for its role as an antihyperlipidemic agent. The fluoro isomer specifically refers to the compound with fluorine substituents, which can significantly influence its pharmacological properties and biological activity.
Synthesis and Preparation
The synthesis of Ezetimibe Fluoro Isomer involves complex chemical reactions. While detailed synthesis pathways are not extensively documented in open literature, the process generally involves the introduction of fluorine into the azetidinone core of Ezetimibe analogs. This can be achieved through various methods, including the use of α-bromo-α-fluoro-β-lactam intermediates .
Research Applications
The primary use of Ezetimibe Fluoro Isomer is as a reference standard for identifying and quantifying impurities in Ezetimibe formulations. This ensures the safety and efficacy of the final medication. Due to its structural similarity to Ezetimibe, it may hold potential for further scientific exploration into its interaction with cholesterol absorption pathways.
Comparison with Other Compounds
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Ezetimibe | Azetidinone | Inhibits intestinal cholesterol absorption | First-in-class cholesterol absorption inhibitor |
Simvastatin | Statin | Inhibits HMG-CoA reductase | Primarily lowers LDL cholesterol |
Atorvastatin | Statin | Inhibits HMG-CoA reductase | Potent LDL reduction |
Rosuvastatin | Statin | Inhibits HMG-CoA reductase | Higher potency in lowering LDL |
Desfluoro Ezetimibe | Impurity | Similar mechanism but less effective | Lacks fluorine group |
Ezetimibe Fluoro Isomer | Fluorinated Azetidinone | Potential cholesterol absorption inhibitor | Enhanced selectivity due to fluorine substitution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume